molecular formula C18H19ClN6O2S B6542660 1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040641-71-1

1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542660
CAS No.: 1040641-71-1
M. Wt: 418.9 g/mol
InChI Key: PMPGLTPWCILOSN-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 4. The piperazine is further functionalized with a 3-chlorobenzenesulfonyl group. Its molecular formula is C₁₉H₁₉ClN₆O₂S, with a molecular weight of approximately 418.91 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGLTPWCILOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Triazolo[4,3-b]pyridazine Derivatives

BG16221 (1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine)
  • Key Difference : Replaces the 3-chlorobenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety.
  • Impact : Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size and lipophilicity in the target compound could improve membrane permeability.
  • Molecular Weight : 402.45 g/mol (vs. ~418.91 g/mol for the target).
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine ()
  • Key Difference : 2,4-Difluorobenzenesulfonyl group instead of 3-chlorobenzenesulfonyl.

Piperazine-Linked Substituents

AZD5153 ()
  • Structure: Contains a methoxy-triazolo[4,3-b]pyridazine core and a phenoxy-piperazine side chain.
  • Key Difference : Lacks a sulfonyl group but includes a bivalent bromodomain-binding motif.
  • Biological Relevance : Demonstrated potent BRD4 inhibition (IC₅₀ < 100 nM), suggesting that sulfonyl groups in the target compound may shift selectivity toward other targets.
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10, )
  • Key Difference : Replaces the piperazine-sulfonyl moiety with an indole-ethylamine chain.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µM) Metabolic Stability (t₁/₂, min)
Target Compound ~418.91 2.8 15–30 >60 (estimated)
BG16221 () 402.45 2.5 20–40 45
AZD5153 () 503.56 3.1 5–10 30
Compound 10 () 435.89 3.4 <5 20

Notes:

  • The target compound’s higher LogP (2.8 vs. 2.5 for BG16221) suggests improved lipophilicity, favoring cellular uptake.
  • AZD5153’s lower solubility aligns with its bromodomain-targeting role, requiring hydrophobic interactions.

BRD4 Bromodomain Inhibition ()

  • Target Compound: Limited direct data, but structural analogs like AZD5153 show IC₅₀ values < 100 nM.
  • Compound 29 () : Ethanesulfonyl-piperazine derivative with moderate BRD4 affinity (IC₅₀ ~500 nM), suggesting the 3-chlorobenzenesulfonyl group may enhance binding.

Kinase and Epigenetic Modulation

  • Lin28-1632 () : A triazolo[4,3-b]pyridazine derivative with a methylphenylacetamide side chain. Demonstrates functional inhibition of Lin28 proteins, a pathway distinct from the target compound’s likely targets.

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